5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE
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Overview
Description
5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE can be carried out through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the cyano or methyl groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-CYANO-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N~3~-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE include other cyanoacetamides and heterocyclic compounds. These compounds share similar structural features and chemical properties but may differ in their biological activities and applications . Some examples of similar compounds are:
- 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
These compounds highlight the diversity and potential of cyanoacetamides in various scientific and industrial applications.
Properties
IUPAC Name |
5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-10-12-19(13-11-17)22(31)16-34-27-21(15-28)25(23-9-6-14-33-23)24(18(2)29-27)26(32)30-20-7-4-3-5-8-20/h3-14,25,29H,16H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVQZZNIWFANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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